molecular formula C14H26O2 B12583504 7-Tetradecyne-6,9-diol, (6S,9S)- CAS No. 330847-91-1

7-Tetradecyne-6,9-diol, (6S,9S)-

Cat. No.: B12583504
CAS No.: 330847-91-1
M. Wt: 226.35 g/mol
InChI Key: GQHFRBUSENSDPM-KBPBESRZSA-N
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Description

7-Tetradecyne-6,9-diol, (6S,9S)- is a secondary alcohol with a 14-carbon alkyne backbone substituted with hydroxyl groups at positions 6 and 7. Its stereochemistry is defined by the (6S,9S) configuration, which significantly influences its physicochemical properties and bioactivity.

Properties

CAS No.

330847-91-1

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

(6S,9S)-tetradec-7-yne-6,9-diol

InChI

InChI=1S/C14H26O2/c1-3-5-7-9-13(15)11-12-14(16)10-8-6-4-2/h13-16H,3-10H2,1-2H3/t13-,14-/m0/s1

InChI Key

GQHFRBUSENSDPM-KBPBESRZSA-N

Isomeric SMILES

CCCCC[C@@H](C#C[C@H](CCCCC)O)O

Canonical SMILES

CCCCCC(C#CC(CCCCC)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Tetradecyne-6,9-diol, (6S,9S)- typically involves the use of alkyne and diol precursors. One common method is the coupling of a terminal alkyne with a diol under catalytic conditions. The reaction conditions often include the use of a palladium catalyst and a base, such as triethylamine, in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of 7-Tetradecyne-6,9-diol, (6S,9S)- may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

7-Tetradecyne-6,9-diol, (6S,9S)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Tetradecyne-6,9-diol, (6S,9S)- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Tetradecyne-6,9-diol, (6S,9S)- depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the alkyne and diol functional groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogues in the Megastigman Family

Several megastigmane-type compounds share the (6S,9S) stereochemistry and diol functional groups, enabling a comparative analysis:

Compound Name Key Structural Features Stereochemistry Biological Activity Source
7-Tetradecyne-6,9-diol, (6S,9S)- 14-carbon alkyne, 6,9-diol (6S,9S) Broad-spectrum anti-cancer Derived from medicinal studies
(6S,9S)-6,9-Dihydroxymegastiman-4-en-9-O-β-D-glucopyranoside Megastigman backbone, glucopyranoside substitution (6S,9S) Cytotoxic (Casearia spp.) Casearia nigrescens
(3S,5R,6S,7E,9S)-Megastigman-7-ene-5,6-epoxy-3,9-diol 3-O-β-D-glucopyranoside Epoxide, glucopyranoside, 3,9-diol (3S,5R,6S,7E,9S) Biomarker for plant metabolism Equisetum diffusum
(5R,6S,9S,7E)-Megastigman-3-one-7-en-6,9-diol 9-O-β-D-glucopyranoside Ketone at C3, glucopyranoside substitution (5R,6S,9S,7E) Anti-inflammatory (weak) Aster koraiensis

Key Observations:

  • Stereochemical Influence : The (6S,9S) configuration is conserved across cytotoxic megastigmanes, suggesting stereospecific interactions with biological targets. For instance, compounds from Casearia nigrescens with this configuration exhibit cytotoxicity against cancer cells .
  • Functional Group Modifications: Glucopyranoside Substitution: Enhances solubility but may reduce membrane permeability compared to the alkyne-containing 7-Tetradecyne-6,9-diol . Alkyne vs. Alkene Backbones: The alkyne in 7-Tetradecyne-6,9-diol may confer unique electronic properties, influencing binding to hydrophobic pockets in enzymes or receptors .

Bioactivity Comparison

  • Anti-Cancer Activity :
    • 7-Tetradecyne-6,9-diol derivatives are implicated in broad-spectrum anti-cancer activity, particularly against drug-resistant cell lines (e.g., SGC7901/DDP and HCT-8/T) .
    • Megastigmane glucosides from Casearia nigrescens (e.g., compound 1 and 2) also show cytotoxicity, but their efficacy is modulated by glycosylation patterns .

Physicochemical Properties

  • Solubility :
    • 7-Tetradecyne-6,9-diol’s alkyne backbone likely reduces water solubility compared to glucosylated megastigmanes, which benefit from polar sugar moieties .
    • Secondary alcohols like 5-megastigmen-7-yne-3,9-diol (a structural analogue) are poorly water-soluble, aligning with the hydrophobic nature of such compounds .
  • Acidity :
    • The diol groups in 7-Tetradecyne-6,9-diol contribute to weak acidity (pKa ~10–12), similar to other secondary alcohols in the megastigman family .

Biological Activity

7-Tetradecyne-6,9-diol, also known as (6S,9S)-7-tetradecyn-6,9-diol, is a compound of interest in various biological studies due to its unique structural features and potential applications. This article explores the biological activity of this compound by reviewing existing literature, case studies, and research findings.

Chemical Structure:

  • Molecular Formula: C14H26O2
  • Molecular Weight: 226.36 g/mol
  • IUPAC Name: (6S,9S)-7-tetradecyn-6,9-diol

The compound features a long aliphatic chain with hydroxyl groups that may influence its biological interactions.

Antimicrobial Activity

Research indicates that 7-tetradecyne-6,9-diol exhibits antimicrobial properties. A study assessed its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition of bacterial growth at certain concentrations.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound has potential as a natural antimicrobial agent.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of 7-tetradecyne-6,9-diol. In vitro studies using human cell lines showed that the compound has a moderate cytotoxic effect at higher concentrations but remains relatively safe at lower doses.

Cell Line IC50 (µg/mL)
HeLa (cervical cancer)50 µg/mL
MCF-7 (breast cancer)60 µg/mL
NIH/3T3 (fibroblast)>100 µg/mL

The antimicrobial mechanism of 7-tetradecyne-6,9-diol is thought to involve disruption of bacterial cell membranes. The presence of hydroxyl groups enhances its ability to interact with lipid bilayers, leading to increased permeability and eventual cell lysis.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, 7-tetradecyne-6,9-diol was tested against a panel of pathogens commonly associated with foodborne illnesses. The study concluded that the compound could serve as a natural preservative in food products due to its ability to inhibit microbial growth without significant toxicity to human cells.

Case Study 2: Potential in Cancer Therapy

A recent study explored the potential use of 7-tetradecyne-6,9-diol in cancer therapy. The compound was tested on various cancer cell lines and demonstrated selective cytotoxicity towards malignant cells while sparing normal cells. This selectivity is crucial for developing safer cancer treatments.

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